2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazine core structure. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and the pyridazine core structure. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The reactions may also be influenced by the steric factors and the spatial orientation of substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its molecular structure, which includes a pyridazine core structure and a pyrrolidine ring . The compound has a molecular weight of 343.45.Scientific Research Applications
Anticancer and Antioxidant Activities
Research has demonstrated the synthesis of new series of pyridazinone derivatives, including 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone, aimed at evaluating their anticancer activity through molecular docking studies. These compounds have been synthesized and demonstrated for in-vitro antioxidant activity, revealing potent antioxidant properties at specific concentrations. The molecular docking studies were carried out using AutoDock Vina software, indicating the potential of these derivatives in cancer treatment and as antioxidants (Mehvish & Kumar, 2022).
Anti-inflammatory and Analgesic Activities
Another study focused on synthesizing 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones to evaluate their in vivo anti-inflammatory and analgesic activities. These derivatives also showed potential cardioprotective and ulcerogenic sparing effects, highlighting their significance in developing new therapeutic agents with minimized side effects (Sharma & Bansal, 2016).
Cardioprotective Activities
A novel series of pyridazinone analogues has been synthesized, demonstrating potent inotropic/vasodilator activity along with platelet aggregation inhibitory potency. These compounds have shown promise in the treatment of congestive heart failure, highlighting their potential as cardiotonic agents with positive inotropic, antithrombotic, and vasodilatory activities (Sircar et al., 1989).
Solubility and Thermodynamic Studies
The solubility and thermodynamics of pyridazinone derivatives, including the subject compound, have been studied in various solvents. This research is crucial for understanding the physicochemical properties of these compounds, which directly influence their bioavailability and therapeutic efficacy. The studies indicate that the solubility of these derivatives varies significantly across different solvents, which is essential for formulating these compounds for medical use (Imran et al., 2017).
Antimicrobial Activities
Synthetic approaches to thiazoles and their fused derivatives, including reactions with 2-ethoxy carbonyl methylene thiazol-4-one, have demonstrated antimicrobial activities. These studies suggest that the structural modification of pyridazinone derivatives can lead to compounds with significant antimicrobial properties, useful in combating various bacterial and fungal infections (Wardkhan et al., 2008).
Future Directions
The future directions in the research and development of this compound could involve exploring its potential therapeutic uses, given the wide use of similar nitrogen heterocycles in the treatment of human diseases . Further studies could also focus on optimizing its synthesis and understanding its mechanism of action.
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-23-15-7-5-14(6-8-15)16-9-10-17(20-19-16)24-13-18(22)21-11-3-4-12-21/h5-10H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJZYYXCHFCPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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